molecular formula C7H8F2N2OS B8768536 4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine

4-(Difluoromethoxy)-6-methyl-2-(methylsulfanyl)pyrimidine

Cat. No. B8768536
M. Wt: 206.22 g/mol
InChI Key: HGJRGQWMXBGPDK-UHFFFAOYSA-N
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Patent
US04542216

Procedure details

218.7 g (1.4 mols) of 2-methylthio-4-hydroxy-6-methylpyrimidine are suspended in 1.12 litres of dioxane, and 1500 g (11.2 mols) of 30% aqueous sodium hydroxide solution are added. The suspension is heated to 80° C., and into this hot suspension are passed, in the course of 3 hours, 242 g (2.8 mols) of difluorochloromethane. The pale yellow suspension obtained is cooled to 20° C. and filtered. The residue is washed with dioxane and dried to thus yield 210 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine. The filtrate is extracted with methylene chloride, and the organic phase is washed with water and concentrated by evaporation to obtain, as crystalline residue, a further 79 g of the desired product. The overall yield obtained in this manner is 289 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine (100% of theory), m.p. 40-42° C.
Quantity
218.7 g
Type
reactant
Reaction Step One
Quantity
1500 g
Type
reactant
Reaction Step Two
Quantity
242 g
Type
reactant
Reaction Step Three
Quantity
1.12 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:8]=[C:7]([OH:9])[CH:6]=[C:5]([CH3:10])[N:4]=1.[OH-].[Na+].[F:13][CH:14]([F:16])Cl>O1CCOCC1>[CH3:1][S:2][C:3]1[N:8]=[C:7]([O:9][CH:14]([F:16])[F:13])[CH:6]=[C:5]([CH3:10])[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
218.7 g
Type
reactant
Smiles
CSC1=NC(=CC(=N1)O)C
Step Two
Name
Quantity
1500 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
242 g
Type
reactant
Smiles
FC(Cl)F
Step Four
Name
Quantity
1.12 L
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pale yellow suspension obtained
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed with dioxane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried to thus yield 210 g of 2-methylthio-4-difluoromethoxy-6-methylpyrimidine
EXTRACTION
Type
EXTRACTION
Details
The filtrate is extracted with methylene chloride
WASH
Type
WASH
Details
the organic phase is washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
to obtain, as crystalline residue

Outcomes

Product
Name
Type
product
Smiles
CSC1=NC(=CC(=N1)OC(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: CALCULATEDPERCENTYIELD 27.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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